4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through a reaction involving a diamine and a dihalide. The benzo[d][1,3]dioxole group could potentially be formed through a condensation reaction involving a catechol and a halomethyl compound. The chromen-2-one group could be formed through a Perkin reaction or a similar condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would likely show the piperazine ring and the benzo[d][1,3]dioxole group attached to the chromen-2-one group through a methylene bridge. The hydroxy group on the chromen-2-one ring and the methyl group on the chromen-2-one ring would likely be in the 5- and 7-positions, respectively .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the piperazine ring could undergo N-alkylation or N-acylation reactions. The benzo[d][1,3]dioxole group could potentially undergo electrophilic aromatic substitution reactions. The chromen-2-one group could potentially undergo reactions at the carbonyl group, such as reduction or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the piperazine ring could potentially make the compound basic. The presence of the benzo[d][1,3]dioxole group could potentially make the compound aromatic and somewhat polar. The presence of the chromen-2-one group could potentially make the compound somewhat acidic .Mechanism of Action
Target of Action
Similar compounds with a piperazine derivative structure have been identified to have good anticonvulsant activity . Therefore, it is plausible that this compound may also target the same receptors involved in seizure activity, such as GABA receptors.
Biochemical Pathways
The compound’s influence on GABA-ergic neurotransmission suggests it may affect the GABAergic pathway. This pathway is crucial for maintaining the balance between neuronal excitation and inhibition. Alterations in this pathway can lead to various neurological disorders, including epilepsy .
Pharmacokinetics
The compound’s efficacy in in vivo models suggests it may have suitable pharmacokinetic properties for therapeutic use .
Result of Action
The compound has been suggested to exhibit excellent protection against seizures induced by various models, such as the maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests . This indicates that the compound may have a significant anticonvulsant effect.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-5-hydroxy-7-methylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-15-8-18(26)23-17(11-22(27)30-21(23)9-15)13-25-6-4-24(5-7-25)12-16-2-3-19-20(10-16)29-14-28-19/h2-3,8-11,26H,4-7,12-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVXJWHXGXHXBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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